Dimethylphenylsilanol

Catalog No.
S1895599
CAS No.
5272-18-4
M.F
C8H12OSi
M. Wt
152.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylphenylsilanol

CAS Number

5272-18-4

Product Name

Dimethylphenylsilanol

IUPAC Name

hydroxy-dimethyl-phenylsilane

Molecular Formula

C8H12OSi

Molecular Weight

152.26 g/mol

InChI

InChI=1S/C8H12OSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

FDTBETCIPGWBHK-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=CC=C1)O

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)O

DMPS is a colorless liquid or solid at room temperature []. It has not been widely studied in nature, but it is synthesized for use in various scientific research applications [, ].


Molecular Structure Analysis

The key feature of DMPS's structure is the central silicon atom (Si) bonded to two methyl groups (CH3) and a phenyl group (C6H5) on one side, and a hydroxyl group (OH) on the other side []. This structure can be represented by the following formula:

CSi: CH3(C6H5)(OH)

The phenyl group provides aromatic character to the molecule, while the hydroxyl group makes it slightly polar and allows it to participate in hydrogen bonding [].


Chemical Reactions Analysis

DMPS is a versatile building block used in several organic synthesis reactions. Here are some notable examples:

  • Hiyama Coupling: DMPS can act as a coupling partner in palladium-catalyzed Hiyama reactions. This allows for the introduction of the dimethylphenylsilyl group (Si(CH3)2(C6H5)) at a specific carbon-hydrogen (C-H) bond in organic molecules, particularly in 2,3-dihydropyridin-4(1H)-ones [].
R-X + (CH3)2PhSi-B(pin) -> R-Si(CH3)2Ph + BX(pin) (Equation 1)where R is an organic group, X is a leaving group (e.g., Cl, Br, I), B(pin) is pinacolborane (a boron-based coupling reagent), and Ph represents the phenyl group.
  • End-Group Functionalization

    DMPS can be used to introduce a dimethylphenylsilyl end group onto highly branched poly(dimethylsiloxane) (PDMS) polymers []. This modification can influence the properties of the polymer, such as its surface characteristics.

  • Germasiloxane Synthesis

    DMPS can react with vinylgermanes under ruthenium catalysis to form germasiloxanes, which are hybrid materials containing silicon and germanium atoms.


Physical And Chemical Properties Analysis

  • Molecular Formula: C8H12OSi
  • Molecular Weight: 152.27 g/mol []
  • Melting Point: Not readily available
  • Boiling Point: 60-62 °C at 0.5mmHg (low pressure) []
  • Density: 0.975 g/mL at 25 °C []
  • Refractive Index: n20/D 1.514 []
  • Solubility: Soluble in organic solvents like dichloromethane and toluene []
  • Stability: Relatively stable under ambient conditions, but can react with water or moisture to release silanol (Si-OH) groups [].

DMPS itself does not have a known biological mechanism of action. However, the dimethylphenylsilyl group introduced through DMPS in coupling reactions can influence the biological properties of the resulting molecule. For example, it can improve lipophilicity (fat solubility) or affect protein binding [].

  • Enol Ether Synthesis: It acts as a reagent to facilitate the formation of enol ethers from carbonyl compounds.
  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, especially with organometallic reagents, resulting in various organosilicon compounds .
  • Homocoupling Reactions: It serves as a silylating agent in homocoupling reactions, which are essential for producing defined polymers .

Dimethylphenylsilane can be synthesized through several methods:

  • Hydrosilylation: The reaction of phenylacetylene with dimethylsilane under catalytic conditions can yield dimethylphenylsilane.
  • Nucleophilic Substitution: Chloromethyl derivatives of dimethylphenylsilane can be synthesized through nucleophilic substitution reactions involving chlorosilanes and organometallic reagents .
  • Direct Silylation: The direct silylation of phenols or alcohols using dimethylphenylchlorosilane can also produce dimethylphenylsilane.

Dimethylphenylsilane has several notable applications:

  • Catalyst in Organic Synthesis: It is widely used as a catalyst in organic synthesis, particularly for enol ether formation.
  • Precursor in Optical Emission Spectroscopy: The compound serves as a precursor in plasma deposition processes utilized in optical emission spectroscopy .
  • Silylating Agent: It is employed as a silylating agent to enhance the properties of polymers and other materials .

Interaction studies involving dimethylphenylsilane primarily focus on its reactivity with various nucleophiles and electrophiles. For instance, studies have shown that it can react with iodomethane to form new organosilicon compounds, enhancing molecular diversity and structural complexity in synthetic applications . Furthermore, its interactions with different organometallic reagents have been explored to assess the compatibility and efficiency of synthesizing complex silanes.

Several compounds share structural similarities with dimethylphenylsilane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
TrimethylsilaneC3H12SiC_3H_{12}SiSimple structure; used primarily as a reagent
PhenyltrimethoxysilaneC10H14O3SiC_10H_{14}O_3SiContains methoxy groups; used for surface modification
DiphenylmethylsilaneC13H14SiC_{13}H_{14}SiContains two phenyl groups; more sterically hindered
DimethyldiphenylsilaneC14H18SiC_{14}H_{18}SiMore complex; used for advanced polymer synthesis

Dimethylphenylsilane stands out due to its specific combination of both methyl and phenyl groups, which influences its reactivity and application potential in organic synthesis compared to other silanes that may lack such structural diversity. Its unique properties make it particularly valuable in specialized chemical processes where both hydrophobicity and reactivity are desired.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5272-18-4

Wikipedia

Dimethylphenylsilanol

General Manufacturing Information

Silanol, 1,1-dimethyl-1-phenyl-: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types